Z-LRGG-AMC TFA
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Overview
Description
Z-LRGG-AMC trifluoroacetate: is a fluorogenic substrate widely used in biochemical assays to measure protease activity. It is particularly known for its role in studying the activity of papain-like proteases, which are crucial in various biological processes, including viral replication and immune response modulation .
Mechanism of Action
Target of Action
Z-Leucyl-Arginyl-Glycyl-Glycyl-7-Amino-4-Methylcoumarin Trifluoroacetate, commonly known as Z-LRGG-AMC TFA, primarily targets papain-like proteases . These proteases are a type of cysteine protease that play a crucial role in the life cycle of certain viruses, including SARS-CoV-2 . In addition to papain-like proteases, this compound also targets deubiquitinating enzymes and isopeptidase T (IPaseT) .
Mode of Action
this compound acts as a fluorogenic substrate for its target enzymes . When cleaved by papain-like proteases, it releases a highly fluorescent product, 7-Amino-4-Methylcoumarin (AMC) . The fluorescence intensity of the released AMC is proportional to the protease activity , providing a measure of the enzyme’s activity in real-time.
Biochemical Pathways
The action of this compound is closely tied to the ubiquitin-proteasome system . Deubiquitinating enzymes, one of the targets of this compound, are responsible for removing ubiquitin from its protein conjugates . This process is crucial for regulating protein degradation, cellular signaling, and other cellular processes .
Result of Action
The cleavage of this compound by its target enzymes results in the release of AMC, a highly fluorescent product . This fluorescence can be measured, providing a quantitative readout of the activity of the target enzymes . Therefore, this compound can be used as a tool for studying the kinetics of these enzymes and for screening potential inhibitors .
Biochemical Analysis
Biochemical Properties
Z-LRGG-AMC TFA plays a significant role in biochemical reactions. It interacts with papain-like proteases, which are enzymes that carry out proteolytic maturation of non-structural proteins that play a role in replication of the virus . The interaction between this compound and these enzymes results in the cleavage of this compound, releasing a highly fluorescent AMC product .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with papain-like proteases. These enzymes play a role in the replication of viruses and perform deubiquitination of host cell factors to scuttle antiviral responses . Therefore, the use of this compound can influence cell function by affecting these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with papain-like proteases. These enzymes cleave this compound, resulting in the release of the highly fluorescent AMC product . This process is used to study the kinetics of protease inhibitors, as the fluorescence intensity of the released AMC is proportional to the protease activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of papain-like proteases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-LRGG-AMC trifluoroacetate involves the coupling of a peptide sequence (Z-LRGG) with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-LRGG is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The peptide is then coupled with AMC using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods: Industrial production of Z-LRGG-AMC trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: Z-LRGG-AMC trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is cleaved by papain-like proteases to release 7-amino-4-methylcoumarin (AMC), which is highly fluorescent .
Common Reagents and Conditions:
Enzymes: Papain-like proteases
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers at physiological pH
Conditions: Typically, reactions are carried out at 37°C to mimic physiological conditions.
Major Products: The major product formed from the enzymatic cleavage of Z-LRGG-AMC trifluoroacetate is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Chemistry: Z-LRGG-AMC trifluoroacetate is used in the development and screening of protease inhibitors. Its fluorescent properties allow for the quantification of protease activity in various assays .
Biology: In biological research, Z-LRGG-AMC trifluoroacetate is employed to study the activity of deubiquitinating enzymes and other proteases involved in protein degradation and cellular regulation .
Medicine: The compound is used in drug discovery and development, particularly in identifying inhibitors of viral proteases such as those from coronaviruses. This has implications for antiviral therapies .
Industry: In the biotechnology industry, Z-LRGG-AMC trifluoroacetate is used in high-throughput screening assays to identify potential therapeutic compounds .
Comparison with Similar Compounds
Z-RLRGG-AMC Acetate: Another fluorogenic substrate used for similar applications but with a different peptide sequence.
Ub-AMC: A ubiquitin-based fluorogenic substrate used to study deubiquitinating enzymes.
Uniqueness: Z-LRGG-AMC trifluoroacetate is unique due to its specific peptide sequence, which makes it highly suitable for studying papain-like proteases. Its strong fluorescence upon cleavage provides a sensitive and reliable readout for protease activity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
167698-68-2 |
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Molecular Formula |
C36H45F3N8O10 |
Molecular Weight |
806.8 |
IUPAC Name |
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
InChI Key |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES |
O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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